N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide
Descripción general
Descripción
N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered in 2003 by scientists at the University of Queensland, Australia. Since then, CX-5461 has gained significant attention in the scientific community due to its potential as an anti-cancer agent.
Mecanismo De Acción
N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in protein synthesis. Cancer cells, which have higher rates of protein synthesis than normal cells, are more sensitive to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the DNA damage response pathway, which is important for cancer cell survival. In addition, this compound has been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide is its specificity for cancer cells, which allows for targeted therapy. However, this compound has shown to have limited efficacy in some types of cancer and may have toxic effects on normal cells. Additionally, the synthesis of this compound is complex and may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Additionally, further studies are needed to determine the long-term effects and potential toxicities of this compound. Overall, this compound shows promise as a targeted therapy for cancer, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,6-dimethyl-1-piperidinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer. This compound has been tested in preclinical studies for various types of cancer, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-2,6-dimethylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-7-6-8-12(2)16(11)14(17)15-13-9-4-3-5-10-13/h11-13H,3-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODAXQMWKPJJBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.